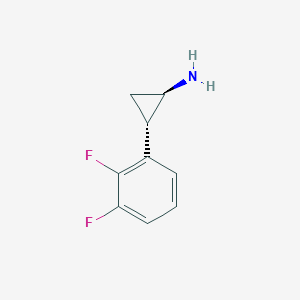

(1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine

Description

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine (CAS: 220352-38-5, EC: 606-906-8) is a chiral cyclopropane derivative serving as a critical intermediate in synthesizing ticagrelor (Brilinta®), a P2Y12 antagonist approved for preventing thrombotic events . With a molecular formula of C₉H₉F₂N (average mass: 169.174 g/mol), it features two stereocenters and a trans-configuration .

Properties

CAS No. |

1427524-53-5 |

|---|---|

Molecular Formula |

C9H9F2N |

Molecular Weight |

169.17 g/mol |

IUPAC Name |

(1R,2S)-2-(2,3-difluorophenyl)cyclopropan-1-amine |

InChI |

InChI=1S/C9H9F2N/c10-7-3-1-2-5(9(7)11)6-4-8(6)12/h1-3,6,8H,4,12H2/t6-,8+/m0/s1 |

InChI Key |

MCABSRDMAUTFDE-POYBYMJQSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=C(C(=CC=C2)F)F |

Canonical SMILES |

C1C(C1N)C2=C(C(=CC=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor followed by the introduction of the amine group. One common method involves the use of a nitro precursor, which is reduced to the corresponding amine. For example, trans-(1R,2S)-2-(3,4-difluorophenyl)-1-nitro cyclopropane can be reduced using zinc dust in methanolic hydrochloric acid at low temperatures .

Industrial Production Methods

Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Amine Functional Group Reactions

The primary amine group enables nucleophilic substitution, acylation, and condensation reactions.

Acylation

-

Reagents : Acetyl chloride, acetic anhydride.

-

Conditions : Room temperature, inert solvent (e.g., dichloromethane).

-

Product :

-Acetyl derivative. -

Mechanism : Nucleophilic attack by the amine on the electrophilic carbonyl carbon, followed by proton transfer .

Schiff Base Formation

-

Reagents : Aldehydes/ketones (e.g., benzaldehyde).

-

Conditions : Mild acid catalysis (e.g.,

). -

Product : Imine derivatives.

-

Application : Intermediate for pharmaceuticals or catalysts .

Cyclopropane Ring Reactivity

The strained cyclopropane ring undergoes selective ring-opening or functionalization.

Acid-Catalyzed Ring Opening

-

Reagents : Concentrated HCl or

. -

Conditions : Elevated temperatures (80–100°C).

-

Product : Linear amine derivatives via protonation and bond cleavage.

-

Example : Reaction with HCl in methanol yields linear chloroamine intermediates .

Transition Metal-Catalyzed Reactions

-

Catalysts : Palladium, rhodium.

-

Reagents : Diazo compounds (e.g., ethyl diazoacetate).

-

Conditions : Room temperature, toluene solvent.

-

Product : Functionalized cyclopropanes or ring-expanded products .

Electrophilic Aromatic Substitution (EAS)

The difluorophenyl group directs EAS at specific positions due to fluorine's electron-withdrawing effects.

| Position | Reactivity | Example Reaction |

|---|---|---|

| Meta to fluorine | Moderately activated | Nitration ( |

| ) yields 5-nitro derivatives. | ||

| Para to fluorine | Deactivated | Limited reactivity under standard EAS conditions. |

Oxidation

-

Reagents :

,

. -

Conditions : Acidic or basic aqueous media.

-

Product : Cyclopropanone derivatives (via C–N bond cleavage).

Reduction

-

Reagents :

,

. -

Conditions : Tetrahydrofuran or ethanol solvent.

Stereospecific Transformations

The (1R,2S) configuration dictates enantioselective outcomes in catalysis:

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a cyclopropane ring substituted with a difluorophenyl group. Its structural properties contribute to its potential biological activity, which is critical for its applications in drug development.

As an Intermediate in Drug Synthesis

(1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it has been identified as an impurity in Ticagrelor, a medication used to prevent blood clots. Its presence in the synthesis pathway necessitates careful monitoring and control during production to ensure drug safety and efficacy .

Antidepressant Activity

Research indicates that compounds with similar structures to this compound may exhibit antidepressant properties. This is particularly relevant given the increasing demand for novel antidepressants with fewer side effects compared to traditional therapies. The unique cyclopropane structure could influence receptor binding and activity profiles .

Neurological Research

The compound's potential effects on the central nervous system make it a candidate for studies related to neuropharmacology. Investigations into its mechanism of action could reveal insights into treating neurological disorders such as anxiety and depression .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Toxicological assessments are necessary to evaluate its effects on human health and the environment. Preliminary studies suggest that while it exhibits some level of toxicity, further research is required to establish safe dosage levels .

Case Study 1: Synthesis of Ticagrelor Impurities

A detailed study on the synthesis of Ticagrelor highlighted the role of this compound as an impurity. The research emphasized the importance of controlling this compound during synthesis to maintain the quality of the final pharmaceutical product .

Case Study 2: Pharmacological Profiling

In a pharmacological study examining compounds with similar structures, this compound was evaluated for its binding affinity to various receptors involved in mood regulation. The findings suggested that modifications to the cyclopropane ring could enhance its therapeutic potential .

Mechanism of Action

The exact mechanism of action for (1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The cyclopropane ring and fluorine atoms can enhance binding affinity and specificity to these targets.

Comparison with Similar Compounds

Stereoisomers and Enantiomers

- (1S,2R)-2-(3,4-Difluorophenyl)cyclopropan-1-amine (CAS: 1345413-20-8):

This enantiomer is a process-related impurity in ticagrelor synthesis. It lacks pharmacological activity and is rigorously controlled via chiral HPLC (≥98% purity) . - Diastereomeric mixtures : Mixtures like (1R,2R)/(1S,2S)-isomers (CAS: 1459719-81-3) are also monitored as impurities, highlighting the necessity of stereochemical precision .

Halogen-Substituted Analogs

- (1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine: Synthesized via Friedel-Crafts acylation followed by Hoffman degradation, this isomer is explored as a ticagrelor intermediate.

- Limited data exist on its synthesis or applications, though it exemplifies structural diversification strategies .

Hydrochloride Salts and Derivatives

- (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine HCl (CAS: 1156491-10-9):

This salt form enhances stability and solubility for industrial use. It is manufactured via HCl acidification, achieving >99% purity and serving as a reference standard for impurity profiling .

Key Research Findings

Biocatalysis vs. Chemical Synthesis :

Biocatalytic methods for the 3,4-difluoro compound reduce waste and eliminate metal catalysts but face scalability challenges compared to traditional chemical routes .

Impact of Halogen Position :

The 3,4-difluoro configuration is optimal for ticagrelor’s P2Y12 antagonism. Shifting fluorine to 2,3 positions reduces binding affinity, as observed in preclinical studies .

Impurity Control : Urea derivatives (e.g., l-(1R,2S)-cyclopropyl-3-urea) are critical impurities requiring stringent monitoring via HPLC and mass spectrometry .

Biological Activity

(1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine, identified by CAS No. 1427524-53-5, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula: C9H9F2N

- Molecular Weight: 169.17 g/mol

- Purity: Typically assessed for research and pharmaceutical applications.

- Storage Conditions: Should be kept in a dark place under inert atmosphere at 2-8°C to maintain stability .

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes. It has been noted for its role as an intermediate in the synthesis of reversible P2Y12 receptor antagonists. These antagonists are crucial for preventing thrombotic events, particularly in patients with acute coronary syndrome or myocardial infarction .

Pharmacological Activities

-

Antiplatelet Activity:

- The compound acts as a reversible antagonist of the P2Y12 receptor, which is essential in platelet aggregation processes. This mechanism is pivotal for therapeutic strategies aimed at reducing cardiovascular risks associated with thrombus formation.

- Cytotoxic Effects:

Structure-Activity Relationships (SAR)

The efficacy of this compound can be understood through SAR studies that highlight the importance of fluorine substituents on the phenyl ring. These studies indicate that:

- The presence of fluorine atoms enhances lipophilicity and receptor binding affinity.

- Variations in the cyclopropane structure can lead to different biological activities and potency levels.

Case Study 1: Antithrombotic Efficacy

In a study examining the efficacy of P2Y12 antagonists derived from cyclopropanamine structures, it was demonstrated that modifications leading to increased fluorination resulted in enhanced antiplatelet activity. The specific compound this compound was noted for its promising profile in preclinical models .

Case Study 2: Cancer Cell Line Studies

Research involving structurally similar compounds indicated that certain derivatives showed potent inhibition against cancer cell proliferation. For instance, analogs with similar cyclopropane frameworks exhibited IC50 values in the nanomolar range against various cancer lines such as SNU16 and KG1 . While direct data on this compound is sparse, these findings suggest potential avenues for exploration.

Q & A

Q. What are the standard synthetic routes for preparing enantiopure (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine, and how is stereoselectivity achieved?

The synthesis typically involves biocatalytic methods or kinetic resolution . For example, lipase-mediated kinetic resolution of racemic cyclopropane esters or amides can yield the desired enantiomer with >99% enantiomeric excess (e.e.) . Alternatively, ketoreductases convert prochiral ketones to chiral alcohols, which are further processed into the cyclopropane amine via cyclization and amination . Chemical routes often require chiral auxiliaries or expensive transition-metal catalysts, making biocatalysis a greener alternative with reduced waste .

Q. Which analytical techniques are critical for characterizing (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine and its impurities?

Key techniques include:

- Chiral HPLC : To confirm enantiopurity and resolve diastereomers .

- NMR spectroscopy : For structural verification, particularly , , and NMR to analyze fluorine environments .

- Mass spectrometry (MS) : To detect low-abundance impurities, such as the urea byproduct formed during Ticagrelor synthesis .

- X-ray crystallography : For absolute configuration determination of salts (e.g., hydrochloride or (2R)-hydroxy(phenyl)ethanoate forms) .

Q. How should (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine be stored to ensure stability?

The compound is hygroscopic and sensitive to oxidation. Store under inert atmosphere (argon or nitrogen) at 2–8°C . Salt forms (e.g., hydrochloride) improve stability by reducing reactivity, but recrystallization may be required before use to remove degradation products .

Advanced Research Questions

Q. How do biocatalytic and chemical synthesis methods compare in terms of scalability and enantioselectivity for this cyclopropane amine?

Biocatalytic routes (e.g., lipase-mediated resolution) offer high enantioselectivity (e.e. >99%) and are scalable in flow reactors, which enhance mixing efficiency in biphasic systems . Chemical methods, while faster, often yield racemic mixtures requiring costly resolutions. For example, a recent study achieved 94% yield in a chemical coupling reaction using acetonitrile and triethylamine, but chiral purity depended on precursor quality . Process mass intensity (PMI) analyses favor biocatalysis due to lower solvent use and waste .

Q. What strategies are effective in mitigating the formation of urea impurities during Ticagrelor synthesis?

The urea byproduct 1-(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl-3-(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl urea arises from amine dimerization. Mitigation strategies include:

Q. How does the choice of counterion (e.g., hydrochloride vs. (2R)-hydroxy(phenyl)ethanoate) impact the compound's physicochemical properties?

Counterions influence solubility , crystallinity , and bioavailability . The hydrochloride salt is highly crystalline but hygroscopic, requiring strict moisture control . The (2R)-hydroxy(phenyl)ethanoate form improves solubility in polar solvents (e.g., ethanol) and enhances stability in solid-state formulations . Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) are used to compare polymorphic forms .

Q. What reactor designs optimize the lipase-mediated kinetic resolution of cyclopropane precursors?

Monolith reactors with immobilized lipase enable efficient biphasic mixing, reducing diffusion limitations observed in batch systems. Pre-reactor static mixers ensure homogeneous substrate-enzyme contact, achieving turnover frequencies (TOF) of >500 h . Continuous flow systems also permit real-time monitoring of enantiomeric excess via inline HPLC .

Methodological Considerations for Data Interpretation

Q. How can researchers resolve contradictions in enantiomeric excess values reported across studies?

Discrepancies often arise from differences in analytical calibration or sample preparation . To standardize results:

Q. What computational tools aid in predicting the bioactivity of derivatives of this cyclopropane amine?

Molecular docking (e.g., AutoDock Vina) and quantitative structure-activity relationship (QSAR) models can predict interactions with targets like the P2Y12 receptor. For instance, fluorine substitution at the 3,4-positions enhances binding affinity due to increased electronegativity and steric complementarity .

Emerging Research Directions

Q. Can this cyclopropane amine serve as a building block for non-cardiovascular therapeutics?

Preliminary studies suggest utility in triazolo-pyrimidine derivatives for oncology, where the cyclopropane moiety enhances metabolic stability . Structural modifications (e.g., bromination at the phenyl ring) are being explored to diversify applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.